4-Amino-2-chloro-3-fluorophenol

Übersicht

Beschreibung

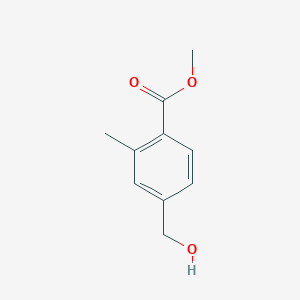

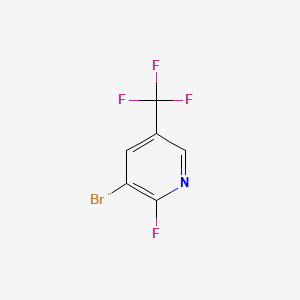

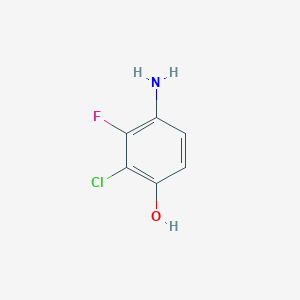

The compound 4-Amino-2-chloro-3-fluorophenol is a derivative of phenol, which is a class of compounds known for their aromatic ring with an attached hydroxyl group. This particular derivative is characterized by the presence of an amino group at the 4th position and halogen atoms, chlorine and fluorine, at the 2nd and 3rd positions, respectively. The presence of these substituents can significantly alter the chemical and physical properties of the compound, as well as its reactivity and potential applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the electrophilic amination of 4-fluorophenol with diazenes has been reported to result in the complete removal of the fluorine atom and the introduction of a chlorine atom, suggesting a potential pathway for the synthesis of 4-Amino-2-chloro-3-fluorophenol . Additionally, Schiff bases of 4-chloro-2-aminophenol have been synthesized using appropriate synthetic routes, which could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of 4-Amino-2-chloro-3-fluorophenol would be expected to exhibit intramolecular hydrogen bonding due to the presence of both amino and hydroxyl groups. This can influence the stability and reactivity of the molecule. Schiff bases derived from 4-chloro-2-aminophenol have been characterized by various spectroscopic techniques, which could provide insights into the structural aspects of 4-Amino-2-chloro-3-fluorophenol .

Chemical Reactions Analysis

The reactivity of 4-Amino-2-chloro-3-fluorophenol would likely be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the amino group. This could affect its participation in various chemical reactions, such as electrophilic substitution. The study of electrophilic amination of related compounds provides evidence of such reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Amino-2-chloro-3-fluorophenol would be influenced by its functional groups and substituents. For example, the presence of halogens could affect its solubility in organic solvents, while the amino group could contribute to its basicity. The synthesis of related fluorine-containing compounds has shown that they can exhibit properties such as high thermal stability and low dielectric constants, which might also be relevant for 4-Amino-2-chloro-3-fluorophenol .

Case Studies

Case studies involving the degradation of related compounds, such as 4-chloro 2-aminophenol, have been conducted using combined treatment strategies like hydrodynamic cavitation, UV photolysis, and ozonation, achieving significant degradation and reduction in toxicity . Additionally, the antimicrobial and antidiabetic activities of 4-aminophenol derivatives have been evaluated, showing broad-spectrum activities and significant inhibition of enzymes relevant to diabetes . These studies provide a context for the potential applications and environmental impact of 4-Amino-2-chloro-3-fluorophenol and its derivatives.

Wissenschaftliche Forschungsanwendungen

Application Summary

4-Amino-2-chloro-3-fluorophenol can be used in organic synthesis reactions as an intermediate . It can be used in the preparation of dyes, drugs, pesticides, and other compounds . In addition, it can also be used in the preparation of certain catalysts and polymer materials .

Methods of Application

The compound is usually prepared by chemical synthesis methods. A common preparation method is to obtain the target compound by reacting 2-chloro-5-fluorophenol with ammonia and then chlorinating the obtained product .

Results or Outcomes

The compound is a white solid crystal with a melting point of 111-112 degrees Celsius. It can be dissolved in organic solvents, such as alcohols and ethers, and is slightly soluble in water .

2. Synthesis of Regorafenib

Application Summary

4-Amino-2-chloro-3-fluorophenol is used as an intermediate in the synthesis of Regorafenib , a medication used to treat certain types of cancer.

Methods of Application

A practical synthetic route to Regorafenib is reported, in which the target compound was obtained via a 10-step synthesis starting from 2-picolinic acid, 4-chloro-3-(trifluoromethyl)aniline, and 3-fluorophenol .

Safety And Hazards

Zukünftige Richtungen

4-Amino-2-chloro-3-fluorophenol has potential applications in various fields. It can be used in organic synthesis reactions as an organic synthesis intermediate . It can be used in the preparation of dyes, drugs, pesticides, and other compounds . In addition, it can also be used in the preparation of certain catalysts and polymer materials .

Eigenschaften

IUPAC Name |

4-amino-2-chloro-3-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c7-5-4(10)2-1-3(9)6(5)8/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEIRBFCWDDTCEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630604 | |

| Record name | 4-Amino-2-chloro-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-chloro-3-fluorophenol | |

CAS RN |

1003710-18-6 | |

| Record name | 4-Amino-2-chloro-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine](/img/structure/B1289955.png)